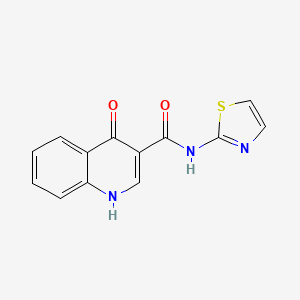![molecular formula C7H5F3OS B2995025 2-[(Trifluoromethyl)sulfanyl]phenol CAS No. 33185-56-7](/img/structure/B2995025.png)
2-[(Trifluoromethyl)sulfanyl]phenol
Overview
Description
2-[(Trifluoromethyl)sulfanyl]phenol is an organic compound with the molecular formula C7H5F3OS. It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further bonded to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trifluoromethyl)sulfanyl]phenol typically involves the introduction of a trifluoromethyl group to a phenol derivative. One common method is the reaction of 2-mercaptophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(Trifluoromethyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[(Trifluoromethyl)sulfanyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(Trifluoromethyl)sulfanyl]phenol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. Additionally, the phenol group can participate in hydrogen bonding and other interactions with target proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenol: Lacks the sulfanyl group, resulting in different chemical properties.
4-[(Trifluoromethyl)sulfanyl]phenol: The position of the trifluoromethylsulfanyl group is different, leading to variations in reactivity and applications.
Uniqueness
2-[(Trifluoromethyl)sulfanyl]phenol is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which confer distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVDFUUJJILMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2994942.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994943.png)
![2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2994945.png)
![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2994946.png)
![N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2994949.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2994957.png)
![3-(4-Benzylpiperazin-1-yl)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B2994958.png)

![N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide](/img/structure/B2994962.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2994963.png)
![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2994965.png)
